molecular formula C26H30N4O4S2 B11635644 Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate

Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate

Cat. No.: B11635644
M. Wt: 526.7 g/mol
InChI Key: XZKXXWANECRXKU-UHFFFAOYSA-N
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Description

Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thieno group: This step involves the formation of the thieno ring, which can be done via a cyclization reaction.

    Attachment of the methoxyphenyl group:

    Formation of the pentyl ester: The final step involves esterification to form the pentyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving the functional groups present in the compound.

Mechanism of Action

The mechanism of action of Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a similar core structure.

    Trazodone: An antidepressant that also contains a triazole ring.

Uniqueness

Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H30N4O4S2

Molecular Weight

526.7 g/mol

IUPAC Name

pentyl 2-[[16-(4-methoxyphenyl)-17-oxo-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.011,15]heptadeca-1(10),2(8),12,14-tetraen-12-yl]sulfanyl]acetate

InChI

InChI=1S/C26H30N4O4S2/c1-3-4-8-15-34-21(31)16-35-26-28-27-25-29(17-11-13-18(33-2)14-12-17)23(32)22-19-9-6-5-7-10-20(19)36-24(22)30(25)26/h11-14H,3-10,15-16H2,1-2H3

InChI Key

XZKXXWANECRXKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NN=C2N1C3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

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